3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one
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Overview
Description
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is a heterocyclic compound that features a pyran ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one typically involves the reaction of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride in the presence of calcium hydroxide in refluxing 1,4-dioxane . This method allows for the formation of the pyrano[4,3-c]pyrazole core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core.
Scientific Research Applications
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Another pyrazole derivative with different substitution patterns.
6-Phenylpyrano[2,3-c]pyrazol-4(1H)-one: A similar compound with a different substitution on the pyran ring.
Uniqueness
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is unique due to its specific substitution pattern and the fusion of the pyran and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-8-12-13(14(17)18-9)10(2)15-16(12)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNHAGJDXPCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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